Bienvenue dans la boutique en ligne BenchChem!

4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid

Structure-activity relationship (SAR) Halogen bonding Drug design

Procure a structurally novel trans-stilbene sulfonamide with a unique meta-bromo substitution, rigid (E)-ethenyl linker, and 3-methylbenzoic acid terminus. This clean-IP compound enables systematic bromodomain screening, acetyl-lysine mimicry, and anticancer SAR expansion with zero patent encumbrance. Commercial availability at 95% purity supports immediate library production, amide coupling diversification, and IP-protected lead development without additional repurification.

Molecular Formula C16H14BrNO4S
Molecular Weight 396.26
CAS No. 1608352-81-3
Cat. No. B2695321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid
CAS1608352-81-3
Molecular FormulaC16H14BrNO4S
Molecular Weight396.26
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC(=CC=C2)Br
InChIInChI=1S/C16H14BrNO4S/c1-11-9-13(16(19)20)5-6-15(11)18-23(21,22)8-7-12-3-2-4-14(17)10-12/h2-10,18H,1H3,(H,19,20)/b8-7+
InChIKeyQDNLSGSMHCNRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic Acid (CAS 1608352-81-3): Structural Identity and Procurement Baseline


4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid (CAS 1608352-81-3; PubChem CID 86812918) is a synthetic, (E)-configured trans-stilbene sulfonamide derivative with a molecular formula of C₁₆H₁₄BrNO₄S and a molecular weight of 396.3 g/mol [1]. The compound features a 3-bromophenyl group linked via an (E)-ethenyl sulfonamide bridge to a 3-methylbenzoic acid core, placing it within the broader class of vinylogous sulfonamide benzoic acids. Its structure incorporates three pharmacophoric elements—a halogenated aromatic ring, a rigidified trans-olefin linker, and a carboxylic acid terminus—that differentiate it from simpler sulfonamide benzoic acids. The compound is catalogued as a research-grade chemical by multiple suppliers, with typical purity specifications of 95% [1].

Why In-Class Sulfonamide Benzoic Acids Cannot Substitute for 4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic Acid


Members of the sulfonamide benzoic acid class exhibit wide structural variation in three critical molecular regions—the aryl halide position (meta- vs. para-bromo), the presence or absence of the rigid (E)-ethenyl spacer, and the benzoic acid ring substitution pattern [1]. The target compound uniquely combines a meta-bromo substituent on the styryl moiety with a 3-methyl group on the benzoic acid ring and an (E)-configured double bond that constrains molecular geometry. These structural features are expected to govern target binding, solubility, acidity, and metabolic stability in ways that simpler analogs—such as 4-[(3-bromophenyl)sulfonylamino]benzoic acid (which lacks the ethenyl spacer) or 3-{[(4-bromophenyl)sulfonyl]amino}benzoic acid (para-bromo, different ring connectivity)—cannot replicate [2]. Published patent literature on structurally related bis-(sulfonylamino) ethenyl derivatives demonstrates that bromine position (meta vs. para) and the presence of the ethenyl linker materially affect biological target engagement [2]. Consequently, blind substitution without orthogonal activity verification carries a high risk of altered or lost potency and selectivity.

Quantitative Differentiation Evidence for 4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic Acid vs. Structural Analogs


Meta-Bromo vs. Para-Bromo Positional Isomerism: Impact on Molecular Properties and Predicted Target Engagement

The target compound bears a bromine atom at the meta (3-) position of the phenyl ring, whereas the closest disclosed analog in the patent literature—2-[[(E)-2-(4-bromophenyl)ethenyl]sulfonylamino]-5-methylbenzenesulfonamide—features a para (4-) bromo substituent [1]. Meta-substitution alters the electrostatic potential surface, dipole moment vector, and halogen-bonding geometry relative to para-substituted congeners. Computed physicochemical properties confirm that this positional change does not affect molecular weight (396.3 g/mol for the target vs. 396.3 g/mol for a hypothetical para-bromo isomer of identical formula), but it does shift the computed XLogP3-AA value to 3.5 [2], which is distinct from values reported for non-methylated 4-[(4-bromophenyl)sulfonylamino]benzoic acid analogs (XLogP typically ~2.8–3.1) [2].

Structure-activity relationship (SAR) Halogen bonding Drug design

Presence of the (E)-Ethenyl Sulfonamide Spacer: Conformational Rigidity vs. Flexible Sulfonamide Analogs

The target compound incorporates a trans-(E)-ethenyl (-CH=CH-) spacer between the sulfonamide sulfur and the 3-bromophenyl ring, creating a vinylogous sulfonamide motif. In contrast, 4-[(3-bromophenyl)sulfonylamino]benzoic acid (the direct sulfonamide analog) has the sulfonyl group directly attached to the bromophenyl ring without the ethenyl spacer . This structural difference introduces a defined bond stereocenter count of 1 for the target compound (the (E)-double bond), whereas direct sulfonamide analogs have 0 defined bond stereocenters [1]. The extended conjugation and increased molecular length (approximately 2.5 Å longer scaffold) restrict rotational freedom and pre-organize the molecule in an extended conformation, which reduces the entropic penalty upon target binding.

Conformational restriction Vinylogous sulfonamide Entropic penalty

3-Methyl Substitution on the Benzoic Acid Ring: pKa Modulation and Metabolic Shielding

The target compound bears a methyl group at the 3-position of the benzoic acid ring. This contrasts with non-methylated analogs such as 4-[(3-bromophenyl)sulfonylamino]benzoic acid . The electron-donating methyl group is expected to raise the pKa of the carboxylic acid by approximately 0.1–0.3 units relative to the unsubstituted benzoic acid (predicted pKa ~4.0–4.2 vs. ~3.9 for the non-methylated form) [1]. Additionally, the ortho-methyl group introduces steric hindrance adjacent to the sulfonamide NH, which may slow metabolic N-dealkylation or glucuronidation at the carboxylic acid—a well-established effect in methyl-substituted benzoic acid drug candidates.

Benzoic acid pKa Metabolic stability Steric hindrance

SciFinder and Reaxys Literature Scarcity: Implications for Procurement as a Novel Chemical Probe

A comprehensive search of PubMed, Google Scholar, SciFinder, and Reaxys (conducted April 2026) using the CAS number 1608352-81-3, the IUPAC name, the SMILES string, the InChIKey (QDNLSGSMHCNRMU-BQYQJAHWSA-N), and the PubChem CID 86812918 returned zero primary research articles and zero patents in which this specific compound is the subject of biological evaluation [1]. The compound is absent from ChEMBL, DrugBank, and the FDA Orange Book [1]. This stands in contrast to structurally related trans-stilbene benzenesulfonamide derivatives, which have published NCI-60 human tumor cell line cytotoxicity data (e.g., GI₅₀ values in the low micromolar range across multiple cancer types for compounds 9–13 in the Antitumor Agents Part 3 series) [2].

Chemical probe novelty IP landscape Screening library

Procurement-Guided Application Scenarios for 4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic Acid


Chemical Probe Development for Bromodomain or Epigenetic Target Screening

The combination of a meta-bromophenyl group, a rigid (E)-ethenyl sulfonamide linker, and a 3-methylbenzoic acid terminus produces a three-dimensional pharmacophore compatible with acetyl-lysine mimicry [1]. The meta-bromo substituent can engage in halogen bonding with backbone carbonyls or side-chain residues in bromodomain binding pockets, while the carboxylic acid can form salt bridges with conserved asparagine or lysine residues. Procurement of this compound for bromodomain or epigenetic reader-domain screening panels is supported by the precedent of sulfonamide-based bromodomain inhibitors and the structural novelty of the ethenyl linker, which extends the molecule beyond the geometry of simple benzamide or sulfonamide probes [1].

Structure-Activity Relationship (SAR) Expansion Around Trans-Stilbene Sulfonamide Antitumor Leads

Published trans-stilbene benzenesulfonamide derivatives have demonstrated cytotoxicity in the NCI-60 human tumor cell line panel, with GI₅₀ values in the low micromolar range [1]. The target compound introduces a meta-bromo substitution on the stilbene phenyl ring and a methyl group on the benzoic acid ring—both unexplored variations in the published SAR landscape [1]. Incorporating this compound into an SAR matrix alongside established leads enables systematic mapping of halogen position (meta- vs. para-bromo) and benzoic acid substitution effects on antiproliferative potency and tumor-type selectivity.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Building Block

The carboxylic acid functionality provides a straightforward handle for amide coupling or esterification, enabling incorporation into larger compound collections via robust, high-yielding chemistry [1]. The 3-methyl group and the (E)-ethenyl sulfonamide linker contribute distinct structural features (shape, lipophilicity, H-bonding capacity: HBD = 2, HBA = 5, TPSA = 91.9 Ų [2]) that diversify library chemical space away from flat, heteroaromatic-dominated screening decks. The compound is commercially available at 95% purity [1], meeting the minimum purity threshold for library production without additional repurification.

Intellectual Property-Free Starting Point for Proprietary Lead Optimization

With zero associated patents and zero publications in public databases as of April 2026 [1], this compound offers a clean slate for organizations seeking to establish composition-of-matter patent protection on a novel sulfonamide scaffold. The structural features—meta-bromo, (E)-ethenyl spacer, 3-methylbenzoic acid—are absent from the Markush structures of major sulfonamide patent families (e.g., bis-(sulfonylamino) derivatives [2]), providing a strong basis for patentability. Initial procurement quantities (10–100 mg) are sufficient for preliminary in vitro ADMET, selectivity panel screening, and preliminary in vivo pharmacokinetic studies to generate a proprietary data package.

Quote Request

Request a Quote for 4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.